2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate

Lipophilicity Prodrug Design Membrane Permeability

2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate (CAS 869718-32-1, WAY-326147) is a synthetic 1,3,4-oxadiazole ester derivative with the molecular formula C18H14ClFN2O3 and a molecular weight of 360.77 g/mol. This compound functions as the 2-chloro-6-fluorobenzyl ester prodrug of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4), a core scaffold that has been co-crystallized with the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD) and described as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.

Molecular Formula C18H14ClFN2O3
Molecular Weight 360.8 g/mol
Cat. No. B12503725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
Molecular FormulaC18H14ClFN2O3
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)OCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H14ClFN2O3/c19-14-7-4-8-15(20)13(14)11-24-17(23)10-9-16-21-22-18(25-16)12-5-2-1-3-6-12/h1-8H,9-11H2
InChIKeyQXSRYZURPNEQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate (WAY-326147): Chemical Identity and Dual-Target Annotation for Procurement Decisions


2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate (CAS 869718-32-1, WAY-326147) is a synthetic 1,3,4-oxadiazole ester derivative with the molecular formula C18H14ClFN2O3 and a molecular weight of 360.77 g/mol . This compound functions as the 2-chloro-6-fluorobenzyl ester prodrug of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4), a core scaffold that has been co-crystallized with the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD) and described as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor [1]. The halogenated benzyl ester modification imparts distinct physicochemical properties, including enhanced lipophilicity (ALogP = 4.415) compared to the parent acid (logP = 0.93), positioning it for specific applications in medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) studies targeting ubiquitin signaling and glucocorticoid metabolism pathways .

Why 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate Cannot Be Replaced by the Parent Acid or Other 1,3,4-Oxadiazole Esters


Within the 1,3,4-oxadiazole-2-propanoate chemotype, even minor structural modifications produce large-magnitude shifts in physicochemical and biological properties that preclude generic substitution. The 2-chloro-6-fluorobenzyl ester moiety of WAY-326147 raises the ALogP from 0.93 (parent acid) to 4.415 — a approximately 4.8-fold increase in predicted lipophilicity — while simultaneously masking the free carboxylic acid that forms key hydrogen-bonding interactions with Arg221 in the USP5 ZnF-UBD binding pocket observed in co-crystal structure 6DXT [1]. Consequently, simple replacement with the core acid (CAS 23464-98-4), its methyl or ethyl esters, or alternative 5-aryl oxadiazole propanoates would yield compounds with divergent membrane permeability, target residence time, and metabolic stability profiles, invalidating cross-compound SAR extrapolation and risking batch-to-batch inconsistency in probe-based or screening applications [2].

Quantitative Differentiation Evidence for 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate (WAY-326147) vs. Closest Analogs


Lipophilicity Differential: WAY-326147 vs. the Parent Carboxylic Acid (CAS 23464-98-4)

Esterification of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid with 2-chloro-6-fluorobenzyl alcohol converts a polar carboxylic acid into a lipophilic ester, substantially increasing predicted logP/ALogP by approximately 3.5 log units. This magnitude of lipophilicity shift is well-established in prodrug literature to enhance passive membrane permeability and oral absorption . The 2-chloro-6-fluorobenzyl group further contributes electron-withdrawing effects that modulate esterase-mediated hydrolysis rates, offering a tunable pharmacokinetic profile distinct from unsubstituted benzyl or simple alkyl esters [1].

Lipophilicity Prodrug Design Membrane Permeability ADME

USP5 ZnF-UBD Structural Engagement: Co-Crystal Structure Resolution of Core Scaffold vs. Absence of Structural Data for Alternative Esters

The core scaffold (3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid) is one of only a few small-molecule ligands co-crystallized with the USP5 ZnF-UBD domain, with an experimentally resolved structure at 1.95 Å (PDB 6DXT) [1]. The electron density maps unambiguously position the oxadiazole ring and propanoic acid chain within the ubiquitin-binding groove, with the carboxylate engaging Arg221 and Tyr259/Tyr261 forming the aromatic clamp. This structural information is absent for the methyl, ethyl, or other alkyl esters, providing WAY-326147 (as the closest purchasable ester of this scaffold) with a structurally validated binding mode that enables rational optimization [1][2].

USP5 Ubiquitin Deubiquitinase Structural Biology Zinc Finger

USP5 ZnF-UBD Binding Affinity: Core Scaffold vs. Optimized USP5 Inhibitor USP5-IN-1 (Compound 64)

The core acid scaffold (which WAY-326147 delivers as its ester prodrug) binds USP5 ZnF-UBD with a Kd of approximately 370 µM, placing it in the weak-affinity fragment/hit range [1]. By contrast, the optimized USP5 inhibitor USP5-IN-1 (compound 64) achieves a Kd of 2.8 µM — an approximately 132-fold improvement — through extensive SAR-guided decoration of the core scaffold [2]. This affinity gap positions WAY-326147's core scaffold as an entry-point fragment for hit-to-lead campaigns rather than a high-potency probe, and establishes a clear benchmark (Kd = 370 µM → Kd = 2.8 µM) against which novel derivatives can be measured [1][2].

USP5 Binding Affinity Kd Deubiquitinase Chemical Probe

Molecular Weight and Rotatable Bond Comparison with the Parent Acid Dictates Physicochemical Classification Boundaries for Screening Libraries

The parent acid (MW = 218.21 g/mol; 4 rotatable bonds) falls within fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based screening approaches. WAY-326147 (MW = 360.77 g/mol; 5 rotatable bonds) crosses into lead-like space (MW 300-500 Da), reflecting the addition of the 2-chloro-6-fluorobenzyl prodrug moiety . This molecular weight boundary crossing has practical procurement implications: the parent acid is appropriate for fragment screening libraries requiring high aqueous solubility (logP ~0.9), while WAY-326147 is the correct selection for cell-permeable probe applications or oral bioavailability optimization campaigns [1].

Molecular Weight Physicochemical Properties Lead-Likeness Fragment-Based Screening

Dual-Target Annotation Differentiation: WAY-326147 as an 11β-HSD1 Inhibitor vs. USP5 ZnF-UBD Ligand

WAY-326147 is commercially annotated as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . This annotation is orthogonal to its USP5 ZnF-UBD structural characterization (PDB 6DXT) [1], indicating potential polypharmacology. By contrast, the parent acid (CAS 23464-98-4) and simple alkyl esters lack explicit 11β-HSD1 annotation in vendor records. Well-characterized 11β-HSD1 inhibitors such as AZD8329 (IC50 = 89 nM rat, 15 nM dog 11β-HSD1) and compound c1a (IC50 = 0.13 μM human, 0.34 μM rat 11β-HSD1) establish potency benchmarks, though direct IC50 data for WAY-326147 against 11β-HSD1 has not been publicly reported as of this analysis [2].

11β-HSD1 Polypharmacology Glucocorticoid Metabolism Target Annotation

Purity and Supplier Availability: Batch-to-Batch Consistency and Supply Chain Considerations for WAY-326147

WAY-326147 is commercially available from multiple reputable vendors with specified purity levels (AKSci: 98%; Aladdin: ≥95%; BLDpharm: 98%; CymitQuimica: 98%) . The parent acid is available from Sigma-Aldrich, Fluorochem, and Aladdin at 95-97% purity . This multi-supplier availability for both compounds reduces single-source procurement risk. However, WAY-326147 is significantly more expensive per milligram (e.g., Aladdin: $213.90/5mg vs. parent acid from Sigma-Aldrich: approximately $50-100/1g for research-grade), reflecting the additional synthetic step of esterification with 2-chloro-6-fluorobenzyl chloride and the compound's inclusion in the Pfizer Bioactive Compound Library II .

Purity Quality Control Reproducibility Procurement Supply Chain

Procurement-Relevant Application Scenarios for 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate (WAY-326147)


Structure-Guided USP5 Chemical Probe Development Using the 6DXT Co-Crystal Template

For medicinal chemistry teams building upon the Mann et al. (2019) SAR framework, WAY-326147 provides the closest purchasable ester of the fragment validated in PDB 6DXT (1.95 Å resolution) [1]. Its 2-chloro-6-fluorobenzyl ester moiety serves as a model prodrug for structure-guided optimization aimed at improving the Kd from the fragment-level 370 µM toward the sub-micromolar range achieved by USP5-IN-1 (Kd = 2.8 µM) [1][2]. Procurement of WAY-326147 rather than the parent acid is indicated when the research objective is to test cell-permeable prodrug variants or when the synthetic capacity to perform the esterification step in-house is unavailable [2].

Cell-Based 11β-HSD1 Inhibition Screening Where Membrane Permeability Is Required

WAY-326147 is annotated as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor . With an ALogP of 4.415 — approximately 3.5 log units above the parent acid — this ester is predicted to exhibit significantly superior cell membrane permeability relative to the free carboxylic acid . For cell-based screening campaigns targeting glucocorticoid metabolism (e.g., in adipocytes, hepatocytes, or neuronal cells), WAY-326147 is the structurally appropriate choice over the parent acid (logP ~0.93), which would be largely impermeant and confined to the extracellular compartment without active transport [3].

Fragment-to-Lead USP5 Inhibitor Programs Requiring a Structurally Validated Starting Point with Defined Binding Mode

WAY-326147's core scaffold occupies a unique position as one of the few fragment-sized ligands with an experimentally determined binding mode to the USP5 ZnF-UBD domain [1]. Its weak affinity (Kd ≈ 370 µM) is characteristic of fragment hits and makes it suitable as a reference compound for fragment-based screening validation, biophysical assay development (SPR, DSF, NMR), and as a competitive displacement tool in high-concentration screening formats [1]. The cost premium (~$15-43/mg) relative to the parent acid is justified when the validated binding mode is essential for assay qualification .

Polypharmacology Investigation at the USP5 / 11β-HSD1 Signaling Interface

The dual annotation of WAY-326147 — structurally validated as a USP5 ZnF-UBD ligand and commercially annotated as an 11β-HSD1 inhibitor — makes it a distinctive tool for investigating potential crosstalk between ubiquitin-dependent protein degradation and glucocorticoid hormone metabolism [1]. No other publicly available 1,3,4-oxadiazole propanoate carries both target annotations. Researchers studying USP5-mediated deubiquitination in metabolic tissues where 11β-HSD1 is co-expressed (liver, adipose, brain) may find this dual profile advantageous for hypothesis generation, though direct IC50 data for either target should be experimentally determined for the intact ester [1].

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